molecular formula C7H5NO4 B129197 4-Nitrobenzoic Acid-d4 CAS No. 171777-66-5

4-Nitrobenzoic Acid-d4

Cat. No. B129197
Key on ui cas rn: 171777-66-5
M. Wt: 171.14 g/mol
InChI Key: OTLNPYWUJOZPPA-RHQRLBAQSA-N
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Patent
US04007223

Procedure details

With the addition of 8 g KBr and 50 g Co(OAc)2 . 4H2O, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid at a reaction temperature of 120° C. The absorption of oxygen began at 95° C and ended 3 hours later. While the minimum oxygen content in the residual gas was determined to be 3.6%, qualitative testing for CO2 remained negative. 681 g of p-nitrobenzoic acid (93% of the theory) was isolated from the reaction mixture, with a neutralization equivalent of 167.5 and a melting point of 239° C. An additional 45 g of p-nitrobenzoic acid was found acidimetrically in the residue obtained by concentrating the mother liquor (total yield 99% of the theory).
Name
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
2500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K+].[Br-].[N+:3]([C:6]1[CH:11]=[CH:10]C(C)=[CH:8][CH:7]=1)([O-:5])=[O:4].[C:13]([OH:16])(=[O:15])[CH3:14]>>[N+:3]([C:6]1[CH:11]=[CH:10][C:14]([C:13]([OH:16])=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[K+].[Br-]
Name
Co(OAc)2
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Three
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The absorption of oxygen
CUSTOM
Type
CUSTOM
Details
began at 95° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 681 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04007223

Procedure details

With the addition of 8 g KBr and 50 g Co(OAc)2 . 4H2O, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid at a reaction temperature of 120° C. The absorption of oxygen began at 95° C and ended 3 hours later. While the minimum oxygen content in the residual gas was determined to be 3.6%, qualitative testing for CO2 remained negative. 681 g of p-nitrobenzoic acid (93% of the theory) was isolated from the reaction mixture, with a neutralization equivalent of 167.5 and a melting point of 239° C. An additional 45 g of p-nitrobenzoic acid was found acidimetrically in the residue obtained by concentrating the mother liquor (total yield 99% of the theory).
Name
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
2500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K+].[Br-].[N+:3]([C:6]1[CH:11]=[CH:10]C(C)=[CH:8][CH:7]=1)([O-:5])=[O:4].[C:13]([OH:16])(=[O:15])[CH3:14]>>[N+:3]([C:6]1[CH:11]=[CH:10][C:14]([C:13]([OH:16])=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[K+].[Br-]
Name
Co(OAc)2
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Three
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The absorption of oxygen
CUSTOM
Type
CUSTOM
Details
began at 95° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 681 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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